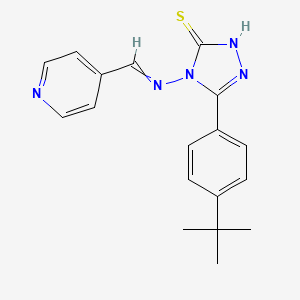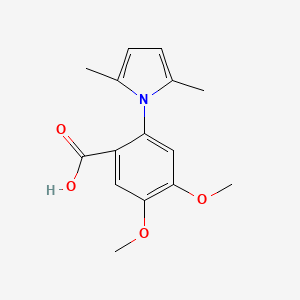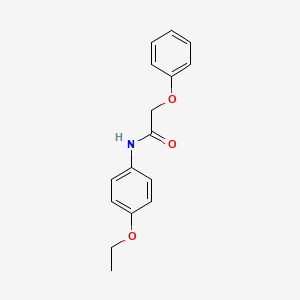![molecular formula C11H18N2O4S2 B5573203 4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)
4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H18N2O4S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.07079941 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Applications
One application involves the use of chromophoric reagents for the detection of amino acids at picomole levels, highlighting the importance of such compounds in analytical biochemistry. For instance, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride is utilized in a high-performance liquid chromatography system to separate and analyze modified amino acids, demonstrating the crucial role of similar compounds in enhancing sensitivity and accuracy in protein analysis (Malencik, Zhao, & Anderson, 1990).
Synthesis and Antimicrobial Activity
Another significant area of application is in the synthesis of novel compounds with antimicrobial properties. Research has produced a series of compounds, including those with sulfonamide moieties, demonstrating potent antibacterial and antifungal activities. Such studies not only contribute to the development of new antimicrobial agents but also provide insights into molecular modeling within the active sites of specific enzymes, showcasing the potential of these compounds in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
Novel Amino Acids and Peptides
The synthesis of non-natural amino acids incorporating specific functional groups is another area of research, underscoring the versatility of such compounds in creating novel peptides and proteins for various applications. These methodologies enable the exploration of new dimensions in peptide and protein engineering, expanding the toolbox for biochemical research and drug development (Monteiro, Kołomańska, & Suárez, 2010).
Material Science and Polymer Chemistry
Further applications extend into material science, where such compounds are involved in the synthesis and characterization of novel polymeric materials with unique properties, including thermal stability and solubility in polar aprotic solvents. This research contributes to the development of advanced materials with potential applications in various industries, ranging from electronics to aerospace (Shockravi, Mehdipour‐Ataei, & Naghdi, 2011).
Molecular Probes and Fluorescent Dyes
Lastly, the development of fluorescent molecular probes utilizing the solvatochromic properties of certain compounds exemplifies the intersection of chemical synthesis and bioimaging technologies. These probes facilitate the study of biological processes at the molecular level, offering insights into cell biology, diagnostics, and therapeutic monitoring (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-11(2,7-14)12-10(15)9-5-8(6-18-9)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVICPCNNBXTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5573132.png)
![Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)


![ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate](/img/structure/B5573186.png)
![2-Phenyltriazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)

![1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B5573216.png)
![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
![6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)

